N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a pyrimidine ring fused with substituents that modulate its physicochemical and biological properties. Key structural features include:
- 4-Methoxyphenyl group at the 4-position: Introduces electron-donating effects, influencing electronic distribution and solubility.
- 6-Methyl substituent and 2-oxo group: Stabilize the tetrahydropyrimidine ring conformation and participate in hydrogen bonding .
The compound’s unique substitution pattern makes it a candidate for biological applications, particularly in enzyme inhibition (e.g., thymidine phosphorylase) and anticancer research .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-11-16(18(24)22-14-7-5-13(20)6-8-14)17(23-19(25)21-11)12-3-9-15(26-2)10-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGZBKFOEUOCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the tetrahydropyrimidine family. This compound features a unique molecular structure that includes various substituents, such as bromophenyl and methoxyphenyl groups, which contribute to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H18BrN3O3, with a molecular weight of 416.27 g/mol. The presence of a carboxamide functional group enhances its potential for various biological activities by influencing its solubility and interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Tetrahydropyrimidine |
| Substituents | 4-Bromophenyl and 4-Methoxyphenyl groups |
| Functional Groups | Carboxamide and keto groups |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrimidine derivatives. For instance, compounds with similar structures have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The presence of halogen substituents has been correlated with enhanced antimicrobial efficacy .
Case Study: Antibacterial Efficacy
In a study assessing various pyrimidine derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 66 µM against S. aureus, indicating promising antibacterial potential .
Anticancer Activity
The tetrahydropyrimidine core has been associated with anticancer properties. The structural modifications in this compound may enhance its ability to inhibit cancer cell proliferation. Research suggests that certain derivatives can induce apoptosis in cancer cells through various mechanisms .
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : Some derivatives exhibit the ability to intercalate DNA, disrupting replication and transcription processes in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution pattern on the pyrimidine ring significantly influences biological activity. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Contains a methyl group instead of bromine | Potentially lower reactivity due to lack of halogen |
| N-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Thioether instead of oxo group | May exhibit different biological activities due to sulfur presence |
These comparisons highlight how specific functional groups can modulate the pharmacological profile of the compound.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit notable biological activities. These include:
- Antimicrobial Activity : Variants of this compound have shown effectiveness against various microbial strains.
- Anticancer Properties : Some derivatives demonstrate potential in inhibiting cancer cell proliferation.
- HIV Integrase Inhibition : Certain modifications have been linked to the inhibition of HIV integrase, presenting a pathway for antiviral drug development.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a derivative of this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The compound was effective against breast cancer cell lines with an IC50 value indicating potent activity.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activities of various derivatives. The study found that certain modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Para vs. Ortho Methoxyphenyl Substitution
- N-(4-Methoxyphenyl)-4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ():
- Increased susceptibility to oxidative metabolism .
Bromophenyl vs. Trifluoromethylphenyl Substitution
Key Observations :
Crystallographic and Conformational Analysis
- Dihedral Angles : In pyrimidine derivatives, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for fluorophenyl in ) influence molecular packing and stability .
- Hydrogen Bonding : The 2-oxo group participates in N–H···O interactions, stabilizing crystal lattices. Thioxo analogs show weaker C–H···S bonds .
Q & A
Basic: What are the standard synthetic routes for this tetrahydropyrimidine carboxamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via acid-catalyzed cyclocondensation of substituted β-ketoamides, aldehydes, and urea derivatives. Key steps include:
- Reagent Selection : Use of trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) as catalysts to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., ethanol or acetonitrile) improve yield by stabilizing intermediates.
- Temperature Control : Reactions performed under reflux (70–90°C) for 8–12 hours achieve optimal cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%).
Table 1: Example Reaction Conditions
| Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| β-Ketoamide derivative | TFA, ethanol, 80°C, 10 hrs | 77–85 | |
| 4-Bromophenyl aldehyde | p-TSA, acetonitrile, 70°C, 8 hrs | 82 |
Basic: Which spectroscopic and analytical techniques are most reliable for structural characterization?
Answer:
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- 1H/13C NMR : Key signals include:
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 442.05 for C19H18BrN3O3) .
Advanced Tip : X-ray crystallography resolves regioselectivity ambiguities by revealing dihedral angles between aromatic rings and hydrogen-bonding networks .
Advanced: How does the substitution pattern (e.g., bromo vs. methoxy groups) affect crystallographic packing and intermolecular interactions?
Answer:
- Bromophenyl Groups : Introduce steric bulk, leading to twisted conformations (dihedral angles ~12–15° between pyrimidine and aryl rings). This reduces π-π stacking but enhances C–H···π interactions .
- Methoxyphenyl Groups : Electron-donating methoxy groups stabilize intramolecular N–H···O hydrogen bonds, forming six-membered rings that rigidify the structure .
- Crystal Packing : Weak C–H···O and C–H···Br interactions dominate, creating layered or helical frameworks. For example, in analogs, methyl groups participate in C–H···O bonds (2.8–3.0 Å) linking molecules into chains .
Table 2: Structural Parameters in Analogs
| Substituent | Dihedral Angle (°) | Key Interactions | Reference |
|---|---|---|---|
| 4-Bromophenyl | 12.8 | C–H···Br, C–H···π | |
| 4-Methoxyphenyl | 6.4 | N–H···O, C–H···O |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
Answer:
- Assay Standardization : Use reference strains (e.g., S. aureus ATCC 25923) and consistent inoculum sizes (1×10⁶ CFU/mL) to minimize variability .
- Structure-Activity Relationships (SAR) : Test analogs with systematic substitutions (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects .
- Mechanistic Studies : Employ molecular docking to assess binding affinity to targets like COX-2 (anti-inflammatory) or DNA gyrase (antimicrobial). For example, methoxy groups may enhance COX-2 inhibition via H-bonding to Arg120 .
- Dose-Response Analysis : Compare IC50/MIC values across studies to identify potency thresholds (e.g., MIC < 10 µg/mL for antimicrobial activity) .
Note : Contradictions often arise from differing cell lines or assay protocols. Cross-validate findings using orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting) .
Advanced: What computational strategies predict regioselectivity in the Biginelli-like synthesis of this compound?
Answer:
- DFT Calculations : Model transition states to predict whether cyclization favors 1,2,3,4-tetrahydropyrimidine (THP) or dihydropyrimidinone (DHPM) products. Methoxy groups lower activation energy for THP formation by stabilizing partial charges .
- Molecular Dynamics (MD) : Simulate solvent effects; polar solvents (e.g., DMF) stabilize zwitterionic intermediates, directing regioselectivity .
- Hirshfeld Surface Analysis : Maps non-covalent interactions in crystal structures to guide substituent placement for desired packing .
Case Study : In a chloro-substituted analog, MD simulations revealed ethanol preferentially solvates the aldehyde carbonyl, accelerating imine formation and cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
